5-Methoxycarbonylmethyluridine
Overview
Description
5-Methoxycarbonylmethyluridine is a modified nucleoside found in several tRNAs . It has a molecular formula of C12H16N2O8 . It is also a derivative of 5-carboxymethyluridine, a carboxyl-containing nucleoside that was isolated from transfer RNA of Baker’s Yeast .
Synthesis Analysis
The synthesis of 5-Methoxycarbonylmethyluridine involves a-hydroxylation of a 5-malonate ester derivative of uridine with SeO2, followed by transformation to (S)- and ®-5-carboxymethyluridines and, finally, into the corresponding methyl esters .Molecular Structure Analysis
The molecular structure of 5-Methoxycarbonylmethyluridine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 316.264 Da and the monoisotopic mass is 316.090668 Da .Scientific Research Applications
Role in Translational Frameshifting
5-Methoxycarbonylmethyluridine (mcm5U), along with other similar nucleosides, is found in certain transfer RNAs (tRNAs) of eukaryotes, specifically in yeast. These nucleosides play a crucial role in maintaining the accuracy of translational frameshifting, which is vital for correct protein synthesis. Mutations affecting the modifications of these nucleosides can lead to increased frameshifting errors, affecting the protein translation process (Tükenmez, Xu, Esberg, & Byström, 2015).
Influence on Oligonucleotide Properties
mcm5U is also involved in the synthesis and modification of oligonucleotides. These modifications can impact the properties of DNA/DNA or DNA/RNA duplexes, influencing their stability and function. Modified oligonucleotides containing mcm5U derivatives are considered for applications such as antisense therapies, due to their potential in inducing RNase H activity and resistance to nuclease degradation (Ozaki, Kuwahara, & Sawai, 2004).
Role in tRNA Modifications and Cellular Functions
mcm5U is integral to the formation of modified wobble nucleosides in mammalian tRNA. These modifications are essential for accurate decoding during protein synthesis. The absence or malfunction of enzymes responsible for these modifications, like ALKBH8, can lead to a lack of these crucial tRNA modifications, potentially affecting cellular functions and gene expression. This emphasizes the importance of mcm5U in tRNA biology and cellular processes (van den Born et al., 2011).
Impact on Gene Expression and DNA Damage Response
mcm5U modifications in tRNA are also involved in broader cellular processes like telomeric gene silencing and DNA damage response. These modifications influence the efficiency of codon reading and limit mistranslation, impacting gene expression and cellular responses to DNA damage. This underscores the broader significance of mcm5U beyond just tRNA modification and protein synthesis (Chen et al., 2011).
Involvement in Biogenesis and Structural Variations
The biogenesis and structural variations of mcm5U in tRNA, particularly during different growth phases of bacteria, are subjects of study. This modification plays a critical role in decoding and translation accuracy. The understanding of its biogenesis and dynamic changes offers insights into bacterial growth and adaptation mechanisms (Sakai, Miyauchi, Kimura, & Suzuki, 2015).
Future Directions
properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYCHKPHCPKHZ-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183642 | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxycarbonylmethyluridine | |
CAS RN |
29428-50-0 | |
Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29428-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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